N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine
Description
N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine base substituted with a difluorophenyl group and an ethyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11F2N5 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C13H11F2N5/c1-2-20-7-18-11-12(16-6-17-13(11)20)19-9-5-3-4-8(14)10(9)15/h3-7H,2H2,1H3,(H,16,17,19) |
InChI Key |
DYEGDKBCWSHFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine typically involves the condensation of 2,3-difluoroaniline with a suitable purine derivative. One common method includes the reaction of 2,3-difluoroaniline with 9-ethyl-9H-purin-6-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent compound for various biological applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-9-ethyl-9H-purin-6-amine
- N-(2,3-difluorophenyl)-2-fluorobenzamide
- N-(2,3-difluorophenyl)-2-fluorobenzylamine
Uniqueness
N-(2,3-difluorophenyl)-9-ethyl-9H-purin-6-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and difluorophenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
